N-(2-Hydroxyethyl)nicotinamide
Description
N-(2-Hydroxyethyl)nicotinamide as a Nicotinamide (B372718) Derivative
This compound is chemically classified as a derivative of nicotinamide, which is a form of vitamin B3. smolecule.comontosight.ai Its structure consists of a nicotinamide backbone modified with a hydroxyethyl (B10761427) group. ontosight.ai This structural modification, specifically the presence of the hydroxyethyl substituent, enhances its solubility and potential biological activity. smolecule.com The compound is also known by several synonyms, including N-(2-Hydroxyethyl)-3-pyridinecarboxamide and SG 86. smolecule.comnih.gov
Below is a table summarizing the key chemical properties of this compound.
| Property | Value |
| Molecular Formula | C8H10N2O2 |
| Molecular Weight | 166.18 g/mol |
| Melting Point | 92 °C |
| Boiling Point | 442.8 °C at 760 mmHg |
| Density | 1.212 g/cm³ |
| IUPAC Name | N-(2-hydroxyethyl)pyridine-3-carboxamide |
Data sourced from multiple references. smolecule.comnih.govlookchem.com
Relevance of this compound in Contemporary Chemical and Biological Sciences
The relevance of this compound in the scientific community is multifaceted. A primary area of interest is its role as a key intermediate in the synthesis of Nicorandil (B1678753), a vasodilator medication used for treating angina. smolecule.compatsnap.comchemicalbook.com Nicorandil is the nitrate (B79036) ester of this compound. evitachem.com
Beyond its function as a precursor, this compound is investigated for its own potential biological activities. Research indicates it may possess antinociceptive (pain-relieving), antioxidant, anti-inflammatory, and neuroprotective properties. smolecule.com For instance, studies have explored its capacity to reduce inflammation in animal models and its potential to protect against cellular damage from free radicals. smolecule.com
Furthermore, this compound serves as a reference standard in biochemical studies related to nicotinic compounds and is utilized in the cosmetics industry for its moisturizing characteristics. smolecule.com Its synthesis is a subject of study, with various methods developed to produce it, often involving the reaction of a nicotinic acid derivative with monoethanolamine. smolecule.comprepchem.com
The following table outlines some of the researched applications and biological activities of this compound.
| Area of Relevance | Specific Application/Activity |
| Pharmaceutical Synthesis | Key intermediate for the synthesis of Nicorandil. smolecule.compatsnap.com |
| Potential Therapeutics | Investigated for antinociceptive, antioxidant, and anti-inflammatory effects. smolecule.com |
| Neuroscience | Explored for potential neuroprotective effects. smolecule.com |
| Cosmetics | Used in formulations for its moisturizing properties. smolecule.com |
| Biochemical Research | Serves as a reference compound in studies of nicotinic pathways. smolecule.com |
Historical Context and Evolution of Research on this compound
Research into this compound is closely linked to the development and study of the antianginal drug Nicorandil, of which it is the primary metabolite. evitachem.comresearchgate.net Early research, therefore, often focused on its role in the metabolism of Nicorandil and its synthesis as a necessary step in producing the parent drug. patsnap.comgoogle.com
Patents related to the synthesis of Nicorandil detail methods for producing this compound, highlighting its importance from a manufacturing perspective. google.comgoogle.com For example, processes have been developed to synthesize it from ethyl nicotinate (B505614) and monoethanolamine, with a focus on optimizing yield and purity. google.com
Over time, scientific interest has expanded to investigate the intrinsic properties of this compound itself. Studies have examined its cardiovascular effects, sometimes in comparison to other vasodilators like nitroglycerin. nih.gov More recent research has delved into its potential therapeutic applications beyond its connection to Nicorandil, exploring its antioxidant and anti-inflammatory activities, for example. smolecule.com This evolution reflects a broader trend in pharmacology and biochemistry to understand the activity of metabolites and derivatives of known drugs.
The historical timeline of nicotinamide-related research provides a backdrop for the investigation of its derivatives. The discovery of NAD (nicotinamide adenine (B156593) dinucleotide) in 1906 and the subsequent elucidation of its vital roles in cellular metabolism paved the way for the study of related compounds like this compound. aboutnad.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(2-hydroxyethyl)pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c11-5-4-10-8(12)7-2-1-3-9-6-7/h1-3,6,11H,4-5H2,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJZLOWYUGKIWAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30211708 | |
| Record name | N-(2-hydroxyethyl)nicotinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30211708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6265-73-2 | |
| Record name | N-(2-Hydroxyethyl)nicotinamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6265-73-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | N-(2-Hydroxyethyl)nicotinamide | |
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| Record name | N-(2-hydroxyethyl)nicotinamide | |
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| Record name | N-(2-hydroxyethyl)nicotinamide | |
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| Record name | N-NICOTINOYLETHANOLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
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Synthesis and Derivatization Strategies for N 2 Hydroxyethyl Nicotinamide
Chemical Synthesis Methodologies for N-(2-Hydroxyethyl)nicotinamide
The synthesis of this compound can be achieved through several chemical pathways. These methods primarily involve the formation of an amide bond between a nicotinic acid derivative and an ethanolamine (B43304) molecule.
A prevalent and efficient method for synthesizing this compound is the direct condensation reaction between methyl nicotinate (B505614) and monoethanolamine. smolecule.com This reaction is a nucleophilic acyl substitution, where the nitrogen atom of monoethanolamine attacks the carbonyl carbon of the methyl nicotinate, leading to the formation of the desired amide and the elimination of methanol (B129727). smolecule.com
This process is often conducted under solvent-free conditions, which presents environmental and economic advantages by reducing waste and simplifying product purification. smolecule.com In a typical solvent-free procedure, solid methyl nicotinate is mixed directly with liquid monoethanolamine. google.com The mixture is then heated, commonly to around 50-70°C, and stirred for a period of 30 minutes to 10 hours to ensure the reaction goes to completion. google.com A preferred set of conditions involves heating at 60°C for approximately 4 hours. smolecule.comgoogle.com This approach can yield this compound in high purity (often exceeding 95-98%) and with yields approaching 97%. smolecule.comgoogle.com The product can be isolated through simple filtration or crystallization, often without the need for complex chromatographic separation. smolecule.com
| Parameter | Optimized Condition | Impact on Synthesis |
| Temperature | 60°C | Facilitates the reaction efficiently without causing degradation. smolecule.comgoogle.com |
| Reaction Time | 4 hours | Allows for complete conversion of reactants with minimal formation of side products. smolecule.com |
| Molar Ratio (Amine:Ester) | 1:1 to 1.5:1 | Ensures the complete consumption of the starting ester material. smolecule.com |
| Stirring | Continuous | Maintains a homogeneous reaction mixture for consistent reaction progress. smolecule.com |
| Solvent | None (Solvent-free) | Offers a greener process, reduces waste, and simplifies purification. smolecule.comgoogle.com |
| Post-Reaction Cooling | Cool to 40°C | Facilitates the crystallization of the final product. google.com |
This interactive table summarizes the optimized parameters for the solvent-free synthesis of this compound.
An alternative synthesis route involves the reaction of nicotinamide (B372718) with 2-chloroethanol. smolecule.com This method also results in the formation of this compound. The reaction is typically carried out in the presence of a base. smolecule.com
Research has explored various other pathways to produce this compound. One such method involves reacting an N-succinimidyl-nicotinate compound with the hydrochloric salt of ethanolamine. prepchem.com This reaction is performed in a solvent such as dried dimethylformamide (DMF) and requires the presence of a base like diisopropylethylamine (DIEA) to neutralize the hydrochloride salt. prepchem.com The mixture is typically chilled, and the N-succinimidyl-nicotinate is added dropwise under a nitrogen atmosphere, leading to the precipitation of N-hydroxy-succinimide. prepchem.com The final product, this compound, is then isolated from the reaction mixture. prepchem.com
Another variation uses ethyl nicotinate instead of methyl nicotinate, reacting it with ethanolamine at a higher temperature of 125°C for 4 hours. echemi.com Optimization of the solvent-free method using methyl nicotinate has been detailed in patent literature, which includes specific steps for purification. google.com After the reaction is complete, isopropyl alcohol is added, and the solution is cooled. google.com Subsequently, the addition of isopropyl ether can precipitate clean, white crystals of this compound with a purity of over 95%. google.com
Role of this compound as a Precursor in Complex Compound Synthesis
The chemical structure of this compound, featuring a reactive hydroxyl group, makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical field.
This compound is a key intermediate in the production of Nicorandil (B1678753), a vasodilator drug used for the treatment of angina. smolecule.compatsnap.comgoogle.comnih.gov Nicorandil is the nitrate (B79036) ester of this compound. nih.govquickcompany.in
The synthesis of Nicorandil from this precursor involves an O-nitration reaction of the terminal hydroxyl group. google.com A common method for this transformation is the use of a nitrating mixture, which can consist of nitric acid and acetic anhydride. patsnap.comgoogle.comwipo.int This approach is considered advantageous as it helps manage the safety issues associated with using nitric acid as a nitrating agent and allows for the isolation of a high-quality product with excellent yields. patsnap.comwipo.int The process typically involves adding this compound to the pre-formed nitrating mixture at a controlled temperature, for instance, between 10-30°C. google.com
Beyond its role in Nicorandil synthesis, this compound is also used as an intermediate to prepare other derivatives. It is employed in the synthesis of oxadiazole oxide derivatives, which have applications as vasodilators. chemicalbook.com Furthermore, the core structure is related to that used in creating radiolabelled compounds for medical imaging. For example, a series of technetium-99m (99mTc) complexes have been synthesized using a hydrazinonicotinamide-conjugated cyclic IIb/IIIa receptor antagonist. nih.gov These complexes, which are investigated as potential thrombus imaging agents, are formed by labeling the nicotinamide-containing peptide, demonstrating the utility of this chemical scaffold in creating complex biomolecules. nih.gov
Advanced Analytical Methodologies for N 2 Hydroxyethyl Nicotinamide
Spectroscopic Characterization Techniques for N-(2-Hydroxyethyl)nicotinamide
Spectroscopic methods are indispensable for elucidating the molecular structure and identifying the functional groups present in this compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the definitive structural analysis of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.
¹H NMR: The proton NMR spectrum of this compound exhibits characteristic signals corresponding to the aromatic protons of the pyridine (B92270) ring and the aliphatic protons of the hydroxyethyl (B10761427) side chain. The chemical shifts and coupling patterns of these protons confirm the connectivity of the atoms within the molecule. ptfarm.pl
¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. nih.gov It shows distinct peaks for the carbons in the pyridine ring, the carbonyl group of the amide, and the two carbons of the ethyl alcohol moiety, further corroborating the compound's structure. nih.gov The combination of 1D and 2D NMR techniques, such as COSY, HSQC, and HMBC, allows for unambiguous assignment of all proton and carbon signals, providing a complete structural elucidation. nih.gov
Table 1: Predicted ¹³C NMR Chemical Shifts for this compound
| Atom | Chemical Shift (ppm) |
|---|---|
| Pyridine C2 | 148.5 |
| Pyridine C3 | 130.2 |
| Pyridine C4 | 123.6 |
| Pyridine C5 | 135.3 |
| Pyridine C6 | 149.8 |
| Carbonyl C | 166.4 |
| Methylene C (adjacent to N) | 42.5 |
Data sourced from computational predictions and spectral databases.
Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to study its fragmentation pattern, which aids in structural confirmation.
Molecular Ion Peak: In a typical mass spectrum, this compound will show a molecular ion peak ([M]+) corresponding to its molecular weight of 166.18 g/mol . lgcstandards.com High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the elemental composition. acs.org
Fragmentation Pattern: The fragmentation pattern observed in the mass spectrum is characteristic of the molecule's structure. Common fragmentation pathways for this compound involve the cleavage of the amide bond and the loss of the hydroxyethyl group. The National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center provides reference spectra, with a prominent peak observed at m/z 106, corresponding to the nicotinoyl cation. nih.gov
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopies are used to identify the key functional groups present in this compound.
Infrared (IR) Spectroscopy: The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of specific functional groups. ptfarm.plwebassign.net Key absorptions include:
A broad band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group. core.ac.uk
A band in the range of 3200-3600 cm⁻¹ for the N-H stretching of the secondary amide. core.ac.uk
A strong absorption around 1650-1800 cm⁻¹ due to the C=O stretching of the amide group. core.ac.uk
C-O stretching vibrations for the alcohol appear between 1040-1300 cm⁻¹. savemyexams.com
The region below 1500 cm⁻¹ is known as the fingerprint region and provides a unique pattern for the compound. savemyexams.comlibretexts.org
UV-Vis Spectroscopy: The UV-Vis spectrum of this compound in a suitable solvent, such as methanol-water, shows a characteristic absorption maximum (λmax). ptfarm.pl For instance, in a methanol-water mixture (60:40, v/v), the detection wavelength is often set at 254 nm. ptfarm.pl The pyridine ring is the primary chromophore responsible for the UV absorption. mdpi.com
Chromatographic Methods for Purity Assessment and Quantification of this compound
Chromatographic techniques are essential for separating this compound from related compounds and for its accurate quantification.
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the quantitative analysis of this compound. ptfarm.plresearchgate.net
Methodology: A reversed-phase HPLC method is commonly employed, using a C18 column. ptfarm.plresearchgate.net The mobile phase typically consists of a mixture of methanol (B129727) and water or an acetonitrile (B52724) and phosphate (B84403) buffer solution. ptfarm.plresearchgate.net Detection is usually performed using a UV detector at a wavelength where the compound exhibits significant absorbance, such as 204 nm or 254 nm. ptfarm.plresearchgate.net
Application: This method allows for the separation and quantification of this compound, often in the presence of its parent compound, Nicorandil (B1678753), and other degradation products like nicotinic acid. researchgate.netresearchgate.net The method is validated for linearity, precision, and accuracy to ensure reliable results. researchgate.net For example, one study reported retention times of 4.288 minutes for this compound and 5.04 minutes for Nicorandil using a methanol:water (60:40, v/v) mobile phase at a flow rate of 0.6 ml/min. ptfarm.pl
Table 2: Example HPLC Method Parameters for this compound Analysis
| Parameter | Condition |
|---|---|
| Column | Reversed-phase ODS C18 (250 mm × 4.6 mm, 10 µm) |
| Mobile Phase | Methanol:Water (60:40, v/v) |
| Flow Rate | 0.6 mL/min |
| Detection | UV at 254 nm |
Data from a published analytical method. ptfarm.pl
Gas Chromatography coupled with Mass Spectrometry (GC/MS) is a powerful technique for the identification of volatile related compounds and impurities that may be present with this compound.
Methodology: In GC/MS analysis, the sample is first vaporized and separated based on the components' boiling points and interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectra are used for identification. mdpi.com
Application: GC/MS is particularly useful for identifying degradation products of this compound, such as nicotinic acid. researchgate.netresearchgate.net The NIST library of mass spectra is a valuable resource for comparing and identifying unknown compounds based on their fragmentation patterns. nih.govmdpi.com While this compound itself may require derivatization to increase its volatility for GC analysis, this technique is highly effective for identifying more volatile impurities.
Applications of Analytical Methods in Biological Matrices and Complex Samples for this compound
The detection and quantification of this compound, a principal metabolite of the antianginal drug nicorandil, in biological fluids and complex mixtures are crucial for pharmacokinetic studies and quality control. researchgate.netjst.go.jp A variety of advanced analytical methodologies have been successfully applied to analyze this compound in matrices such as plasma, urine, and tissues. researchgate.netresearchgate.netcam.ac.uk
High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) stand out as the most prominently used techniques for the determination of this compound. ptfarm.plresearchgate.net These methods offer high sensitivity, specificity, and the capability for simultaneous quantification of the metabolite alongside its parent drug, nicorandil.
Analysis in Biological Fluids
Plasma: Researchers have developed and validated robust LC-MS/MS methods for the simultaneous measurement of nicorandil and this compound in rat plasma. researchgate.net One such method involved a liquid-liquid extraction step for sample preparation, followed by chromatographic separation on a C18 column. researchgate.net The use of electrospray ionization tandem mass spectrometry operating in selected reaction monitoring (SRM) mode provided excellent selectivity and sensitivity. researchgate.net The method was successfully applied to a pharmacokinetic study in rats following oral administration of nicorandil. researchgate.net
HPLC methods with UV or Diode Array Detection (DAD) have also been established for the determination of this compound in human plasma. researchgate.netptfarm.pl These methods typically employ a reversed-phase C18 column and have been validated for routine bioequivalence studies. researchgate.netptfarm.pl
Urine: this compound has been identified and quantified in urine samples. researchgate.netserummetabolome.ca Metabolic studies in rats have shown that after oral administration of nicorandil, a significant portion is excreted in the urine as this compound. jst.go.jp Approximately 60% of the administered dose was recovered in the urine as this denitrated metabolite within a 7-hour period. jst.go.jp HPLC-based methods have been developed for the determination of the compound in spiked urine samples, demonstrating the applicability of this technique for excretion studies. researchgate.net
Tissues: While direct analysis of this compound in specific tissues is less commonly detailed, methodologies for related nicotinamide (B372718) compounds in various tissues are well-established. For instance, highly sensitive UHPLC-MS/MS methods have been developed for the simultaneous quantification of nicotinamide (NAM), nicotinamide mononucleotide (NMN), and other NAD+ precursors in murine tissues. cam.ac.uknih.govmdpi.com These analytical approaches, which involve tissue homogenization and optimized extraction procedures, provide a framework that could be adapted for the analysis of this compound in tissue distribution studies. nih.govmdpi.com
Analysis in Complex Samples
The analytical principles used for biological matrices are also applicable to more complex, non-biological samples. HPLC methods have been described for the determination of this compound as a decomposition product of nicorandil in in-vitro studies. ptfarm.pl Furthermore, the robustness of chromatographic techniques is demonstrated by their use in quantifying related compounds, such as nicotinamide and nicotinic acid, in challenging matrices like industrial effluent and multivitamin complexes. ub.eduresearchgate.net These applications underscore the versatility and reliability of the analytical methods for quality control and stability testing. ptfarm.plresearchgate.net
Mechanistic Investigations of N 2 Hydroxyethyl Nicotinamide Biological Activities
Modulation of Cellular Signaling Pathways by N-(2-Hydroxyethyl)nicotinamide
The influence of this compound on key cellular signaling pathways is characterized by a notable lack of the dual-action effects seen with nicorandil (B1678753). Its activity, or inactivity, in these pathways underscores the critical role of the nitrate (B79036) moiety for certain pharmacological effects.
Unlike its parent compound nicorandil, which is a known potent activator of adenosine (B11128) triphosphate-sensitive potassium (KATP) channels, this compound does not significantly modulate the activity of these channels at physiological concentrations. smolecule.com Studies comparing the two compounds demonstrate that nicorandil effectively opens KATP channels, an action that contributes to its vasodilatory and cardioprotective effects. bohrium.comnih.gov In contrast, this compound is considered an inactive metabolite in this regard, showing no significant KATP channel opening capabilities. smolecule.com This distinction highlights that the nicotinamide (B372718) group alone is insufficient to elicit the potent channel activation characteristic of nicorandil.
Table 1: Comparative Activity on KATP Channels
| Compound | KATP Channel Activation | Notes |
| This compound | No significant effect smolecule.com | Considered an inactive metabolite in this context. smolecule.com |
| Nicorandil | Potent activator smolecule.combohrium.com | Dual mechanism includes KATP channel opening and NO donation. nih.govresearchgate.net |
This compound does not function as a nitric oxide (NO) donor. nih.gov This is a direct consequence of its chemical structure, which lacks the nitrate ester group present in nicorandil. The NO-donating property of nicorandil is responsible for its ability to activate soluble guanylate cyclase (sGC), leading to an increase in cyclic guanosine (B1672433) monophosphate (cGMP) levels and subsequent vasodilation. nih.govresearchgate.net
Research confirms that this compound fails to stimulate this NO-sGC-cGMP pathway. smolecule.com In isolated rabbit aorta preparations, it only produces vasodilation at very high concentrations, in stark contrast to the potent effects of nicorandil which are significantly mediated by guanylate cyclase activation. smolecule.comnih.gov The activation of guanylate cyclase is a hallmark of many nitrovasodilators, a class of compounds to which this compound does not belong. nih.gov
The cardiac Na+/Ca2+ exchanger (NCX1) is a critical regulator of intracellular calcium homeostasis. nih.gov The activity of NCX1 can be stimulated by the NO/cGMP/PKG signaling pathway. researchgate.net For instance, nicorandil has been shown to enhance the function of NCX1 by activating guanylate cyclase, thereby increasing cGMP and accelerating Ca2+ exit from cardiac myocytes. researchgate.netresearchgate.net This effect is considered part of its cardioprotective mechanism. researchgate.net
Given that this compound does not activate guanylate cyclase or increase cGMP levels, it is not expected to influence Na+/Ca2+ exchanger activity through this primary mechanism. smolecule.comnih.gov While nicorandil's effect on NCX1 is linked to its nitrate moiety, there is no evidence to suggest that this compound possesses a similar capability to stimulate the exchanger. smolecule.comresearchgate.net
Impact on Cellular Energy Metabolism and NAD+ Pathways
The nicotinamide component of this compound suggests a potential interaction with cellular pathways involving nicotinamide adenine (B156593) dinucleotide (NAD+), a crucial coenzyme in cellular metabolism and signaling.
NAD+ is synthesized in cells through two main routes: the de novo pathway from tryptophan and the salvage pathways, which recycle nicotinamide (Nam), nicotinic acid (NA), and nicotinamide riboside (NR). wikipedia.orgnih.gov The salvage pathway utilizing nicotinamide is predominant in most mammalian tissues, with the enzyme nicotinamide phosphoribosyltransferase (NAMPT) being the rate-limiting step. nih.govnih.gov
As a derivative of nicotinamide, this compound could potentially serve as a precursor for NAD+ synthesis if it can be metabolized to release nicotinamide. Nicotinamide itself is a well-established building block for NAD+, playing an essential role in maintaining the cellular NAD+ pool. wikipedia.org Pro-oxidant conditions can lead to the oxidation of NADH to NAD+, which can then be hydrolyzed to nicotinamide and ADP-ribose, indicating the dynamic nature of this pool. tandfonline.com However, specific studies detailing the conversion of this compound to nicotinamide and its subsequent incorporation into the NAD+ pool are not extensively documented in the reviewed literature.
Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes involved in cellular processes like DNA repair and cell death, using NAD+ as a substrate. researchgate.netnih.gov Overactivation of PARP can lead to the depletion of cellular NAD+ and ATP, contributing to cell dysfunction. nih.gov
Table 2: Summary of Mechanistic Activities
| Target/Pathway | This compound Activity | Comparative Compound (Nicorandil) Activity |
| KATP Channel | No significant opening effect smolecule.com | Potent opener bohrium.com |
| NO Donation | No nih.gov | Yes nih.govresearchgate.net |
| Guanylate Cyclase | No activation smolecule.com | Activation via NO nih.gov |
| Na+/Ca2+ Exchanger | No direct stimulation reported | Stimulation via cGMP pathway researchgate.netresearchgate.net |
| NAD+ Synthesis | Potential precursor (as nicotinamide source) wikipedia.org | Not its primary mechanism of action |
| PARP Inhibition | Potential weak inhibitor (as nicotinamide analog) researchgate.net | Not its primary mechanism of action |
Interactions with Sirtuin 1 (SIRT1)
This compound, a derivative of nicotinamide (a form of vitamin B3), is implicated in cellular processes regulated by sirtuins, a class of NAD+-dependent deacetylases. medchemexpress.com Sirtuin 1 (SIRT1) is a key member of this family, playing crucial roles in cell survival, DNA repair, and inflammatory responses. nih.govoup.com Nicotinamide itself is a known inhibitor of SIRT1. medchemexpress.com The interaction of this compound with SIRT1 is of significant interest for understanding its biological effects.
SIRT1 modulates cellular processes by deacetylating various protein substrates, including histones and non-histone proteins. nih.govoup.com This deacetylation activity is dependent on nicotinamide adenine dinucleotide (NAD+), and in the process, NAD+ is consumed, and nicotinamide is released as a byproduct. nih.gov Inhibition of SIRT1 by nicotinamide occurs through a feedback mechanism. Given its structural similarity, this compound is also being investigated for its potential to modulate SIRT1 activity. Research has explored various compounds that inhibit SIRT1, such as sirtinol (B612090) and tenovins, which have shown effects on tumor growth and cell survival. nih.gov The specific inhibitory or activating effects of this compound on SIRT1 are a subject of ongoing research to delineate its precise mechanism of action in cellular pathways.
Influence on ATP Production and Mitochondrial Respiration
This compound is closely linked to cellular energy metabolism, particularly through its relationship with nicotinamide adenine dinucleotide (NAD+), a critical coenzyme in mitochondrial respiration and ATP production. researchgate.netnih.gov The electron transport chain in mitochondria is the primary site of ATP synthesis, where NADH (the reduced form of NAD+) donates electrons to drive the process. nih.govnih.gov
Studies on related compounds like nicotinamide riboside have shown that boosting NAD+ levels can enhance mitochondrial function, leading to increased mitochondrial respiration, membrane potential, and ATP production. nih.gov In conditions of cellular stress, such as ischemia, NAD+ levels can be depleted, impairing ATP production. nih.gov Nicotinamide and its derivatives can support cellular energy by replenishing NAD+ pools. researchgate.net This replenishment is crucial as NAD+ is consumed by enzymes like SIRT1 and poly(ADP-ribose) polymerases (PARPs). nih.gov Research has demonstrated that SIRT3, a mitochondrial sirtuin, can stimulate ATP production by activating proteins in the mitochondrial respiratory chain. nih.gov Therefore, the influence of this compound on ATP production and mitochondrial respiration is likely mediated by its role as a precursor or modulator of the cellular NAD+ pool, which is essential for maintaining mitochondrial homeostasis and energy output. nih.govplos.orgmdpi.com
Regulation of Oxidative Stress Responses by this compound
This compound has demonstrated significant potential in modulating oxidative stress responses. researchgate.netnih.gov Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the ability of the biological system to detoxify these reactive intermediates. nih.gov This compound and its derivatives have been shown to exert protective effects by influencing various components of the cellular antioxidant defense system. researchgate.netnih.govnih.gov
Antioxidant Enzyme Modulation (e.g., Superoxide (B77818) Dismutase, Glutathione (B108866) Peroxidase, Catalase)
This compound and its related compounds can influence the activity and expression of key antioxidant enzymes. nih.gov These enzymes, including superoxide dismutase (SOD), glutathione peroxidase (GPX), and catalase (CAT), form the first line of defense against ROS. jmb.or.kr
Superoxide Dismutase (SOD): This enzyme catalyzes the dismutation of the superoxide anion (O2•−) into hydrogen peroxide (H2O2) and molecular oxygen. jmb.or.kr Studies on nicorandil, a compound containing the this compound structure, have shown that it can increase SOD activity. researchgate.net
Glutathione Peroxidase (GPX): GPX is responsible for reducing hydrogen peroxide and lipid hydroperoxides to water and corresponding alcohols, using reduced glutathione (GSH) as a cofactor. nih.gov
Catalase (CAT): This enzyme is primarily located in peroxisomes and catalyzes the decomposition of hydrogen peroxide to water and oxygen. jmb.or.kr
Research has shown that treatment with nicorandil can promote the activities of SOD, GPX, and CAT, thereby attenuating oxidative stress. nih.gov In some contexts, oxidative stress can be associated with the dysregulation of these enzymes. nih.gov The ability of this compound derivatives to enhance the function of these enzymes is a key aspect of their antioxidant properties. ijmr.org.in
Reactive Oxygen Species (ROS) Scavenging Mechanisms
Beyond modulating antioxidant enzymes, this compound and its derivatives can directly scavenge reactive oxygen species. researchgate.netnih.govnih.gov ROS, such as superoxide radicals, hydroxyl radicals, and hydrogen peroxide, are highly reactive molecules that can damage cellular components. nih.gov
Studies have indicated that compounds containing the this compound moiety can reduce the generation of ROS. nih.govnih.gov This scavenging activity helps to protect cells from oxidative damage. For instance, nicorandil has been reported to act as an ROS scavenger. researchgate.net The mechanism involves the direct neutralization of these harmful species, thereby preventing them from reacting with critical cellular macromolecules like DNA, proteins, and lipids. nih.govgntpharma.com This direct antioxidant action complements the enzyme modulation, providing a multi-faceted defense against oxidative stress.
Inhibition of Lipid Peroxidation and Protein Carbonylation
A major consequence of oxidative stress is the damage to cellular lipids and proteins. This compound and its derivatives have been shown to inhibit these damaging processes.
Lipid Peroxidation: This is a chain reaction where ROS attack polyunsaturated fatty acids in cell membranes, leading to the formation of lipid hydroperoxides and reactive aldehydes like malondialdehyde (MDA) and 4-hydroxynonenal (B163490) (HNE). nih.gov This process can compromise membrane integrity and function. Studies have demonstrated that nicorandil treatment can decrease the levels of MDA, indicating an inhibition of lipid peroxidation. nih.gov
Protein Carbonylation: This refers to the irreversible oxidative modification of proteins, where carbonyl groups (aldehydes and ketones) are introduced into protein side chains. nih.gov This can lead to loss of protein function and is a marker of severe oxidative damage. Research has shown that nicorandil can reduce the levels of protein carbonyls, suggesting a protective effect against protein oxidation. nih.gov
By preventing lipid peroxidation and protein carbonylation, this compound helps to preserve the structural and functional integrity of cells under oxidative stress. nih.govmolbiolcell.org
Anti-inflammatory Mechanisms of this compound
This compound and its parent compound, nicotinamide, exhibit significant anti-inflammatory properties through various mechanisms. smolecule.comontosight.aidermnetnz.orgontosight.ai Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases.
One of the primary anti-inflammatory actions of nicotinamide-related compounds is the modulation of inflammatory cytokines. dermnetnz.org Research on nicorandil has shown that it can attenuate the inflammatory response by reducing the levels of pro-inflammatory cytokines such as interleukin (IL)-1β, IL-6, and tumor necrosis factor-α (TNF-α), while increasing the level of the anti-inflammatory cytokine IL-10. nih.gov
Furthermore, nicotinamide is known to inhibit the nuclear enzyme poly(ADP-ribose) polymerase (PARP). dermnetnz.org PARP plays a role in DNA repair and cellular responses to injury, including inflammation. dermnetnz.org By inhibiting PARP, nicotinamide can influence inflammatory pathways.
The antioxidant properties of this compound also contribute to its anti-inflammatory effects. nih.gov Oxidative stress and inflammation are closely linked, with ROS being able to activate inflammatory signaling pathways. By reducing oxidative stress, this compound can indirectly suppress inflammation. nih.gov
Modulation of Pro-inflammatory Cytokine Expression (e.g., IL-1β, IL-6, TNF-α, IL-8, IL-17)
This compound and its parent compound, nicotinamide, have demonstrated significant immunomodulatory effects by altering the expression of key pro-inflammatory cytokines. These signaling molecules are central to initiating and perpetuating inflammatory responses. In an in vitro model using human whole blood stimulated by endotoxin, nicotinamide was shown to be a potent inhibitor of several pro-inflammatory cytokines. nih.govnih.gov The inhibition was dose-dependent, with significant reductions observed for Interleukin-1β (IL-1β), Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-8 (IL-8). nih.govnih.gov At a concentration of 40 mmol/l, the production of IL-1β, IL-6, and TNF-α was reduced by over 95%, while IL-8 levels were reduced by 85%. nih.govnih.gov
TNF-α, a cytokine secreted by macrophages and other immune cells, is implicated in the inflammation and tissue injury seen in various conditions. researchgate.net Similarly, IL-6 is released by T cells and macrophages as part of the immediate immune response to infection and tissue damage. researchgate.net The ability of nicotinamide derivatives to suppress these cytokines points to a broad anti-inflammatory potential. nih.gov Furthermore, research into related compounds has shown that they can inhibit the overproduction of TNF-α and IL-6 induced by lipopolysaccharides in macrophage cell lines. spandidos-publications.com
Interleukin-17 (IL-17) is another crucial pro-inflammatory cytokine that perpetuates joint inflammation by stimulating the production of other inflammatory mediators, including IL-6 and IL-8, in cells like synovial fibroblasts. nih.gov The modulation of these downstream cytokines by nicotinamide derivatives suggests a potential point of intervention in such inflammatory cascades. nih.govnih.gov
Table 1: Effect of Nicotinamide on Pro-inflammatory Cytokine Production in Endotoxin-Stimulated Human Whole Blood
| Cytokine | Effect Observed | Nicotinamide Concentration for >95% Inhibition | Source(s) |
|---|---|---|---|
| IL-1β | Dose-dependent inhibition | 40 mmol/l | nih.govnih.gov |
| IL-6 | Dose-dependent inhibition | 40 mmol/l | nih.govnih.gov |
| TNF-α | Dose-dependent inhibition | 40 mmol/l | nih.govnih.gov |
| IL-8 | Dose-dependent inhibition (~85% reduction) | 40 mmol/l | nih.govnih.gov |
Inhibition of NF-κB and MAPK Pathways
The anti-inflammatory effects of this compound and related molecules are partly mediated through the inhibition of key intracellular signaling pathways, specifically the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are critical regulators of gene expression for numerous pro-inflammatory mediators.
Studies on nicorandil, a compound containing the this compound moiety, have shown it can alleviate inflammation by modulating the MAPK and NF-κB pathways. researchgate.net The NF-κB pathway is a primary target for controlling inflammation. Under normal conditions, NF-κB is held inactive in the cytoplasm. Upon stimulation by inflammatory signals, it translocates to the nucleus and initiates the transcription of genes for pro-inflammatory cytokines like TNF-α and IL-6. mdpi.comnih.gov The inhibition of NF-κB signaling, therefore, represents a crucial mechanism for suppressing the inflammatory response. mdpi.com Research on other benzylamide derivatives has also demonstrated that they can markedly suppress the expression of NF-κB. spandidos-publications.com
The interplay between cellular defense mechanisms and inflammation is also relevant. The Nrf2/ARE pathway is a master regulator of antioxidant responses. nih.govnih.gov There is evidence of bi-directional interplay between the Nrf2 and NF-κB pathways, suggesting that compounds influencing one may affect the other. nih.gov By activating the Nrf2/ARE pathway, some compounds can mediate antiproliferative effects while simultaneously blocking the NF-κB signaling pathway. nih.gov
Suppression of Leukocyte Chemotaxis and Mast Cell Degranulation
The biological activities of this compound extend to modulating the behavior of key immune cells involved in allergic and inflammatory reactions, such as leukocytes and mast cells. Leukocyte chemotaxis, the directed migration of white blood cells to a site of inflammation, is a fundamental process in the immune response. bham.ac.uk
Research has shown that NAD+-boosting molecules, including nicotinamide precursors like nicotinamide mononucleotide (NMN) and nicotinamide riboside (NR), can effectively suppress mast cell degranulation. nih.govnih.gov Mast cell degranulation is a critical event in allergic reactions (anaphylaxis), releasing a flood of inflammatory mediators. nih.govnih.gov In both murine and human mast cells, treatment with NAD+ precursors repressed the intracellular signaling that follows immune activation and inhibited the release of inflammatory mediators. nih.govnih.gov This suggests that by supporting the cellular NAD+ pool, nicotinamide derivatives can stabilize mast cells and limit anaphylactic responses. nih.gov
Table 2: Effect of NAD+ Precursors on Mast Cell Function
| Cell Type | Compound(s) Used | Observed Effect | Source(s) |
|---|---|---|---|
| Murine Bone Marrow-Derived Mast Cells (BMMCs) | NMN, NR | Repressed intracellular signaling and release of inflammatory mediators. | nih.govnih.gov |
| Human Cord Blood-Derived Mast Cells (hCBMCs) | NMN, NR | Suppressed β-hexosaminidase release and CD63 surface expression. | nih.gov |
Influence on Cellular Proliferation, Differentiation, and Apoptosis
This compound and its parent compound, nicotinamide, play a role in fundamental cellular processes, including proliferation, differentiation, and programmed cell death (apoptosis). These effects can vary significantly depending on the cell type and context.
In the context of skin cells, nicotinamide has been shown to modulate the balance between proliferation and differentiation. nih.gov In 3-dimensional skin models, nicotinamide inhibits the differentiation of the upper epidermal layers while maintaining proliferation in the basal layer. nih.gov In 2-dimensional cultures of human primary keratinocytes, it reduces the expression of differentiation markers and enhances the cells' proliferative capacity. nih.gov This effect is linked to its role as a precursor to NAD+, as blocking the conversion of nicotinamide to NAD+ leads to premature differentiation and senescence. nih.gov
Conversely, in the context of cancer, nicotinamide can have an opposing effect. Studies on human cervical cancer HeLa cells have shown that nicotinamide can restrain cell proliferation and promote apoptosis. nih.gov This pro-apoptotic effect was found to be mediated through the induction of oxidative stress and the intrinsic mitochondrial apoptotic pathway. nih.gov This dual role highlights the compound's complex influence on cell fate, promoting proliferation in some cell types while inducing apoptosis in others, particularly cancer cells. nih.govnih.gov The inflammatory environment itself can also influence these processes, with inflammatory stimuli generally downregulating stemness genes while upregulating genes related to catabolic processes. ecmjournal.org
Table 3: Influence of Nicotinamide on Cellular Processes
| Cell Type | Process | Observed Effect | Source(s) |
|---|---|---|---|
| Human Primary Keratinocytes | Proliferation & Differentiation | Maintains proliferation, inhibits differentiation. | nih.gov |
| Human Cervical Cancer (HeLa) Cells | Proliferation & Apoptosis | Restrains proliferation, promotes apoptosis. | nih.gov |
Therapeutic Potential and Preclinical Research of N 2 Hydroxyethyl Nicotinamide
Cardioprotective Applications and Mechanisms
N-(2-Hydroxyethyl)nicotinamide nitrate (B79036), also known as nicorandil (B1678753), has demonstrated considerable promise as a cardioprotective agent in numerous preclinical studies. researchgate.netnih.gov Its mechanisms of action are multifaceted, involving vasodilation, protection against ischemic injury, and modulation of cardiac electrophysiology.
Anti-Anginal Effects
Preclinical evidence strongly supports the anti-anginal properties of this compound nitrate. nih.gov Studies in anesthetized dogs have shown that it acts as a potent coronary vasodilator, increasing coronary blood flow without significantly affecting systemic blood pressure or cardiac function at lower doses. nih.govnih.gov This vasodilatory effect is a key component of its anti-anginal action, as it improves blood supply to the myocardium. researchgate.net The compound's efficacy is comparable to established anti-anginal drugs, and it has been shown to reduce the frequency of angina episodes in preclinical models. nih.gov
The compound's dual mechanism of action, combining a nitrate-like effect with potassium channel opening, contributes to its anti-anginal properties. researchgate.netresearchgate.net The nitrate component leads to the dilatation of large coronary arteries, while the potassium channel opening action is responsible for the dilatation of coronary resistance vessels. researchgate.net This balanced vasodilatory effect on both epicardial and resistance vessels helps to alleviate myocardial ischemia. jacc.org
Protection Against Ischemic Damage and Reperfusion Injury
This compound has shown significant protective effects against myocardial damage resulting from ischemia and subsequent reperfusion. researchgate.netresearchgate.net Ischemia, a condition of restricted blood flow, and the subsequent restoration of blood flow (reperfusion) can paradoxically lead to further tissue injury, known as ischemia-reperfusion injury (IRI). nih.gov
Preclinical studies have demonstrated that this compound can mitigate this damage. researchgate.net One of the proposed mechanisms for this cardioprotection is its ability to mimic ischemic preconditioning, a phenomenon where brief periods of ischemia protect the heart from a subsequent, more prolonged ischemic event. jacc.orgsnmjournals.org This effect is thought to be mediated, at least in part, by the opening of ATP-sensitive potassium (KATP) channels. jacc.org
Furthermore, research suggests that the compound can reduce the severity of myocardial infarction. scispace.com In animal models, administration of this compound before or during a coronary occlusion has been found to limit the size of the resulting infarct, independent of its hemodynamic effects. scispace.com This protection against IRI is a critical aspect of its therapeutic potential in the context of heart attacks and other ischemic events. The inhibition of Na+/H+ exchange is another mechanism that has been shown to reduce cardiac injury during ischemia by lessening the overload of sodium and calcium ions in the cells. nih.gov
Antiarrhythmic Actions
Preclinical research has indicated that this compound possesses antiarrhythmic properties. researchgate.netgoogle.com It has been reported to abolish both triggered activity and spontaneous automaticity in in-vitro studies, suggesting a direct effect on the electrical stability of cardiac cells. researchgate.net
The compound's ability to shorten the action potential duration and hyperpolarize the cell membrane through the opening of KATP channels is a key mechanism underlying its antiarrhythmic effects. nih.gov In guinea pig papillary muscle, this compound was found to exert a negative dromotropic action (slowing of conduction) at low extracellular potassium concentrations, which may contribute to the prevention of arrhythmias induced by low potassium levels. kyushu-u.ac.jp
Table 1: Effects of this compound on Cardiac Electrophysiology
| Parameter | Effect | Mechanism | Reference |
| Action Potential Duration | Shortened | KATP channel opening | nih.gov |
| Membrane Potential | Hyperpolarized | KATP channel opening | nih.gov |
| Conduction Velocity | Slowed (at low K+) | Negative dromotropic action | kyushu-u.ac.jp |
| Triggered Activity | Abolished | Direct cellular effect | researchgate.net |
| Spontaneous Automaticity | Abolished | Direct cellular effect | researchgate.net |
Hemodynamic Effects (Coronary Blood Flow, Preload, Afterload, Vascular Resistance)
This compound exerts significant and beneficial hemodynamic effects. A primary effect is the dose-dependent increase in coronary blood flow. nih.govnih.govgoogle.com This is achieved through the dilatation of both large and small coronary arteries. researchgate.netjacc.org
The compound also reduces both preload and afterload on the heart. researchgate.net The nitrate-like activity contributes to venodilation, which reduces preload (the ventricular wall stress at the end of diastole). researchgate.netecrjournal.com The KATP channel opening activity leads to arterial vasodilation, reducing peripheral vascular resistance and thus afterload (the ventricular wall stress during systole). nih.govresearchgate.net
Intravenous administration in beagle dogs resulted in a dose-dependent decrease in systemic blood pressure and peripheral vascular resistance, accompanied by an increase in peripheral blood flow. nih.govresearchgate.net Notably, at lower doses, these effects occurred without significant changes in heart rate, aortic blood flow, or left ventricular pressure. nih.govnih.gov
Table 2: Hemodynamic Effects of this compound in Preclinical Models
| Hemodynamic Parameter | Effect | Reference |
| Coronary Blood Flow | Increased | nih.govnih.govgoogle.com |
| Preload | Decreased | researchgate.net |
| Afterload | Decreased | researchgate.net |
| Systemic Blood Pressure | Decreased | nih.govresearchgate.net |
| Peripheral Vascular Resistance | Decreased | nih.gov |
| Peripheral Blood Flow | Increased | nih.gov |
Effects on Cardiac Function in Chronic Heart Failure
Preclinical and clinical research suggests that this compound can improve cardiac function in the context of chronic heart failure. e-century.us One of its metabolites, nicotinamide (B372718), is a precursor to nicotinamide adenine (B156593) dinucleotide (NAD+), a crucial coenzyme in cellular energy metabolism. researchgate.netnih.gov NAD+ levels are often depleted in heart failure, and their restoration has been shown to improve mitochondrial function and cardiac performance. imrpress.comresearchgate.net
Studies have shown that this compound can improve cardiac sympathetic nerve activity and left ventricular function. snmjournals.org In a study on elderly patients with chronic congestive heart failure, the addition of this compound to conventional therapy resulted in significant improvements in cardiac function indicators and a reduction in inflammatory markers. e-century.us The mechanisms for these benefits are thought to include a reduction in cardiac preload and afterload, as well as direct cellular protective effects. e-century.us
Neuroprotective Properties and Cognitive Enhancement
Beyond its cardiovascular applications, this compound and its derivatives have been investigated for their neuroprotective potential. researchgate.net
Research indicates that this compound nitrate may offer protection in models of cerebral ischemia. plos.org In a rat model of middle cerebral artery occlusion, administration of the compound was found to decrease brain damage and improve learning and memory. plos.org The proposed mechanism involves the promotion of synaptic connections. plos.org
Furthermore, the compound has been shown to attenuate cognitive dysfunction in rat models of traumatic brain injury. researchgate.net This effect was associated with the suppression of oxidative stress and inflammation in the hippocampus, potentially through the enhancement of brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF) levels. researchgate.net
The activation of α7 nicotinic acetylcholine (B1216132) receptors (nAChRs) is a key area of research for cognitive enhancement. acs.org While not a direct modulator, the nicotinamide moiety of this compound is structurally related to compounds that can influence nicotinic pathways. smolecule.com Derivatives of nicotinamide have been shown to improve blood-brain barrier integrity, reduce inflammation, and promote angiogenesis in the brain. nih.gov Long-term administration of nicotinamide has demonstrated neuroprotective effects in focal ischemia models, including reduced infarct volume and promotion of myelination. nih.gov
Table 3: Preclinical Findings on Neuroprotective and Cognitive Effects
| Condition | Model | Observed Effects | Proposed Mechanisms | Reference |
| Cerebral Ischemia | Rat MCAO | Decreased brain damage, improved learning and memory | Promotion of synaptic connections | plos.org |
| Traumatic Brain Injury | Rat CCI | Attenuated cognitive dysfunction | Suppression of oxidative stress and inflammation, enhanced BDNF and NGF | researchgate.net |
| Chronic Cerebral Hypoperfusion | Mouse CCH | Improved cognitive function, reduced white matter damage | Promotion of remyelination and neurological regeneration | nih.gov |
Attenuation of Cognitive Impairment (e.g., Traumatic Brain Injury, Ischemic Stroke)
Preclinical evidence suggests that this compound and its derivatives may play a role in mitigating cognitive deficits associated with neurological insults like traumatic brain injury (TBI) and ischemic stroke. researchgate.netnih.gov In animal models of TBI, administration of nicorandil, a compound structurally related to this compound, has been shown to ameliorate learning and memory impairments. researchgate.net These improvements were observed in behavioral tests such as the novel object recognition (NOR) test, Y-maze, and Morris water maze (MWM), which assess different aspects of cognitive function. researchgate.netresearchgate.net
Similarly, in the context of ischemic stroke, research indicates that early administration of nicotinamide, a related compound, can prevent learning and memory impairment caused by cerebral oxidative stress. researchgate.net Studies on chronic cerebral hypoperfusion in mice have also demonstrated that nicotinamide can improve cognitive function. frontiersin.org The proposed mechanisms behind these neuroprotective effects involve the preservation of cellular energy and the inhibition of processes that lead to neuronal cell death. researchgate.net
Table 1: Preclinical Studies on Cognitive Impairment
| Model | Compound | Key Findings | Reference |
| Traumatic Brain Injury (Rat) | Nicorandil | Ameliorated learning and memory impairment in NOR, Y-maze, and MWM tests. | researchgate.netresearchgate.net |
| Ischemic Stroke (Mouse) | Nicotinamide | Prevented learning and memory impairment caused by cerebral oxidative stress. | researchgate.net |
| Chronic Cerebral Hypoperfusion (Mouse) | Nicotinamide | Improved cognitive function. | frontiersin.org |
Promotion of Synaptogenesis
Synaptogenesis, the formation of synapses between neurons, is a critical process for learning, memory, and neural repair. Some studies have explored the potential of this compound and related compounds to promote this process. In a rat model of middle cerebral artery occlusion (MCAO), a model for ischemic stroke, the administration of nicorandil was investigated for its effects on synaptogenesis. researchgate.net The study measured levels of synaptophysin (SYP) and growth-associated protein-43 (GAP-43), which are markers for synaptic plasticity and axonal growth. researchgate.net
Furthermore, research on chronic cerebral hypoperfusion in mice has shown that nicotinamide treatment significantly upregulated the protein expression of synaptophysin. frontiersin.org This suggests a potential role for these compounds in promoting the formation of new neural connections, which could contribute to functional recovery after brain injury.
Modulation of Neurotrophic Factors (BDNF, NGF)
Neurotrophic factors are proteins that support the growth, survival, and differentiation of neurons. Brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF) are two such factors crucial for neuronal health and plasticity. nih.govnih.gov Preclinical research indicates that the beneficial effects of this compound-related compounds on cognitive function may be linked to their ability to modulate these neurotrophic factors.
In a study on traumatic brain injury in rats, nicorandil treatment was found to significantly enhance the mRNA and protein levels of both BDNF and NGF in the hippocampus, a brain region vital for learning and memory. researchgate.net This upregulation of neurotrophic factors is believed to contribute to the observed mitigation of cognitive impairment following TBI. researchgate.net The modulation of BDNF has also been implicated in the neuroprotective effects of nicotinamide in the context of ischemic brain injury. frontiersin.org
Protection Against Oxidative Stress and Inflammation in Neural Tissues
Oxidative stress and inflammation are key pathological processes that contribute to neuronal damage in various neurological conditions, including TBI and stroke. frontiersin.org this compound and its parent compounds have demonstrated protective effects against these detrimental processes in neural tissues.
In a rat model of TBI, nicorandil treatment was shown to attenuate oxidative stress in the hippocampus. researchgate.net This was evidenced by decreased generation of reactive oxygen species (ROS), malondialdehyde, and protein carbonyls, which are all markers of oxidative damage. researchgate.net Concurrently, nicorandil promoted the activity of antioxidant enzymes such as superoxide (B77818) dismutase, glutathione (B108866) peroxidase, and catalase. researchgate.net The treatment also suppressed inflammation, as indicated by the downregulated levels of pro-inflammatory cytokines like interleukin (IL)-1β, IL-6, and tumor necrosis factor (TNF)-α. researchgate.net
The antioxidant properties of nicotinamide are linked to its role as a precursor to NAD+, which is essential for cellular energy metabolism and redox reactions. researchgate.net By boosting NAD+ levels, nicotinamide can enhance the brain's antioxidant capacity. researchgate.net
Table 2: Effects on Oxidative Stress and Inflammation in TBI Model (Rat)
| Parameter | Effect of Nicorandil Treatment | Reference |
| Reactive Oxygen Species (ROS) | Decreased | researchgate.net |
| Malondialdehyde | Decreased | researchgate.net |
| Protein Carbonyls | Decreased | researchgate.net |
| Superoxide Dismutase Activity | Increased | researchgate.net |
| Glutathione Peroxidase Activity | Increased | researchgate.net |
| Catalase Activity | Increased | researchgate.net |
| IL-1β, IL-6, TNF-α Levels | Decreased | researchgate.net |
Prevention of Neuronal Apoptosis and Necrosis
Apoptosis (programmed cell death) and necrosis (uncontrolled cell death) are two major pathways of neuronal loss following brain injury. nih.gov Preclinical studies suggest that this compound-related compounds can interfere with these cell death mechanisms, thereby preserving neuronal integrity.
Nicotinamide has been shown to prevent neuronal apoptosis by inhibiting the fragmentation of DNA and the exposure of phosphatidylserine (B164497) on the cell membrane, a key signal for apoptosis. researchgate.net By inhibiting poly (ADP-ribose) polymerase (PARP), an enzyme that is activated by DNA damage and can deplete cellular energy reserves, nicotinamide helps to maintain cellular ATP levels and prevent the cascade of events leading to cell death. researchgate.netresearchgate.net It is believed that early administration of nicotinamide can rescue mildly damaged neurons by inhibiting both necrosis and apoptosis. researchgate.net
Dermatological and Skin Health Applications
Beyond its potential neurological benefits, this compound and its parent compound, nicotinamide, have been investigated for their applications in dermatology and skin health.
Effects on Skin Hydration and Barrier Function
A healthy skin barrier is essential for retaining moisture and protecting against environmental aggressors. Nicotinamide has been shown to improve skin hydration and enhance barrier function. nih.govmdpi.com
In a study involving patients with atopic dermatitis, a 2% nicotinamide cream was found to be a more effective moisturizer than white petrolatum. nih.gov It significantly decreased transepidermal water loss (TEWL), a measure of the skin's barrier function, and increased stratum corneum hydration. nih.gov The mechanism behind these effects is thought to involve the increased synthesis of key components of the stratum corneum, such as ceramides. bioscmed.com Ceramides are lipids that play a crucial role in maintaining the integrity of the skin barrier and preventing water loss. bioscmed.com By boosting ceramide production, nicotinamide helps to strengthen the skin's natural protective barrier. bioscmed.com
Regulation of Pigmentation (e.g., Hyperpigmentation, Melanosome Transfer Inhibition)
Niacinamide, a compound closely related to this compound, is recognized for its skin-lightening properties, which are attributed to its ability to inhibit the transfer of melanosomes from melanocytes to keratinocytes. nih.govnih.gov Unlike other agents that may affect the catalytic activity of tyrosinase or melanogenesis in cultured melanocytes, niacinamide's primary mechanism is the interruption of this transfer process. nih.gov
In a keratinocyte/melanocyte coculture model, niacinamide demonstrated a 35-68% inhibition of melanosome transfer. nih.gov Clinical studies have corroborated these in vitro findings. In one trial, a moisturizer containing 5% niacinamide significantly decreased hyperpigmentation and increased skin lightness compared to a vehicle-only moisturizer after four weeks of application. nih.govnih.gov Another study involving a topical formulation with 4% niacinamide and 2% N-acetyl glucosamine (B1671600) also showed a significant reduction in the area of facial spots and irregular pigmentation. nih.govijdvl.com The inhibitory effect of niacinamide on melanosome transfer has been found to be reversible; upon cessation of treatment, the transfer process resumes. nih.gov
Table 1: Research Findings on Niacinamide and Pigmentation Regulation
| Study Type | Model / Subjects | Niacinamide Concentration | Key Findings | Reference(s) |
|---|---|---|---|---|
| In Vitro | Keratinocyte/Melanocyte Coculture | Not specified | 35-68% inhibition of melanosome transfer. | nih.gov |
| In Vitro | Pigmented Reconstructed Epidermis (PREP) | Not specified | Reduced cutaneous pigmentation. | nih.gov |
| Clinical Trial | 18 subjects with hyperpigmentation | 5% | Significantly decreased hyperpigmentation and increased skin lightness vs. vehicle after 4 weeks. | nih.govnih.gov |
| Clinical Trial | 202 subjects | 4% (with 2% N-acetyl glucosamine) | Significantly reduced detectable area of facial spots and appearance of pigmentation vs. vehicle. | nih.govijdvl.com |
| In Vitro | Melanocyte-Keratinocyte Cocultures | Not specified | Inhibition of melanosome transfer was reversible within 3 days of removal. | nih.gov |
Anti-Acne Effects
Nicotinamide has demonstrated potential as a treatment for acne vulgaris due to its potent anti-inflammatory properties. nih.gov The pathogenesis of acne involves inflammation, with the bacterium Propionibacterium acnes inducing the production of interleukin-8 (IL-8), a chemokine that promotes inflammation. ijdvl.com Nicotinamide is believed to exert its anti-acne effects by inhibiting leukocyte chemotaxis and the release of inflammatory mediators. researchgate.net
A review of clinical studies indicates that topical nicotinamide can lead to a significant reduction in acne. nih.gov Six out of eight studies using topical nicotinamide showed a significant decrease in acne lesions compared to baseline or performed similarly to standard acne treatments like clindamycin. nih.govumich.edu Furthermore, some research suggests that topical nicotinamide can reduce sebum production, a contributing factor to acne. umich.edudermnetnz.org Two studies using an oral supplement containing nicotinamide also resulted in a significant reduction in acne compared to baseline. nih.gov
Table 2: Clinical Research on Nicotinamide for Acne Treatment
| Study Design | Treatment | Outcome | Reference(s) |
|---|---|---|---|
| Review of 10 clinical studies | Topical and oral nicotinamide | 6 of 8 topical studies showed significant acne reduction. 2 of 2 oral studies showed significant acne reduction. | nih.gov |
| Topical Application | 2% topical nicotinamide | Significant reduction in sebum excretion rate and casual sebum levels. | umich.edu |
| Topical Application | Not specified | Anti-inflammatory action and reduction in sebum. | dermnetnz.org |
Management of Atopic Dermatitis and Rosacea
Nicotinamide has shown promise in managing chronic inflammatory skin conditions like atopic dermatitis (AD) and rosacea by improving skin barrier function and exerting anti-inflammatory effects. dermatology.melbourne In atopic dermatitis, the skin barrier is impaired, leading to increased transepidermal water loss (TEWL) and reduced hydration. nih.govnih.gov Nicotinamide can enhance barrier function by increasing the synthesis of ceramides, free fatty acids, and cholesterol in the stratum corneum. researchgate.netsemanticscholar.org
A clinical study on patients with atopic dermatitis found that a 2% nicotinamide cream significantly decreased TEWL and was more effective at increasing stratum corneum hydration than white petrolatum. nih.govnih.gov More recent studies have confirmed that topical treatments containing niacinamide significantly improve clinical symptoms, quality of life, and skin barrier function in patients with mild AD. naturalhealthresearch.orgnih.gov
For rosacea, a condition characterized by sensitive skin and inflammation, niacinamide's ability to strengthen the skin barrier and modulate the immune response is beneficial. dermatology.melbourne By improving the epidermal structure, it helps prevent moisture loss and makes the skin more resilient. dermatology.melbourne Its anti-inflammatory properties help to inhibit the production of cytokines that trigger inflammation. dermatology.melbourne A study demonstrated that a moisturizer with 2% niacinamide reduced blotchiness, flakiness, and bumps in rosacea patients after four weeks of use. dermatology.melbourne
Table 3: Clinical Findings on Niacinamide for Atopic Dermatitis and Rosacea
| Condition | Treatment | Key Findings | Reference(s) |
|---|---|---|---|
| Atopic Dermatitis | 2% nicotinamide cream | Significantly decreased transepidermal water loss (TEWL) and increased stratum corneum hydration compared to white petrolatum. | nih.govnih.gov |
| Mild Atopic Dermatitis | Niacinamide-containing body emollient and cleansing gel | Significantly improved clinical symptoms (SCORAD score), quality of life (DLQI), and skin barrier function (TEWL, SCWC) after 28 days. | naturalhealthresearch.orgnih.gov |
| Rosacea | 2% niacinamide moisturizer | Reduced blotchiness, flakiness, and bumps after 4 weeks. | dermatology.melbourne |
Photoprotective Effects (UV-induced DNA Damage, Photoimmunosuppression)
Nicotinamide provides photoprotective effects against damage caused by ultraviolet (UV) radiation. rsc.org Its mechanisms include preventing the depletion of cellular energy needed for DNA repair and protecting against UV-induced immunosuppression. ijdvl.comrsc.org UV radiation can damage DNA by forming lesions such as cyclobutane (B1203170) pyrimidine (B1678525) dimers (CPDs) and 8-oxo-7,8-dihydro-2'-deoxyguanosine (8oxoG). nih.govplos.org It also depletes cellular energy (ATP) by activating the enzyme poly(ADP-ribose) polymerase-1 (PARP-1), which is involved in DNA repair. ijdvl.com
As a precursor to nicotinamide adenine dinucleotide (NAD+), an essential coenzyme for ATP production, nicotinamide helps replenish cellular energy in irradiated cells. rsc.orgnih.gov This energy repletion enhances the cell's capacity for DNA repair. Studies have shown that nicotinamide increases the rate of excision repair of UV-induced DNA damage. nih.gov In both human keratinocytes and ex vivo skin models, nicotinamide treatment led to a reduction in CPDs and 8oxoG, which was attributed to enhanced DNA repair. nih.govplos.org Furthermore, topical application of nicotinamide has been shown to prevent UV-induced immunosuppression in humans. dermnetnz.orgnih.gov
Table 4: Research on Photoprotective Effects of Nicotinamide
| Model | UV Type | Key Findings | Reference(s) |
|---|---|---|---|
| HaCaT Keratinocytes | Solar-simulated UV (ssUV) | Increased the proportion of cells undergoing excision repair and the repair rate. | nih.gov |
| HaCaT Keratinocytes & Ex Vivo Human Skin | Solar-simulated UV (ssUV) | Reduced cyclobutane pyrimidine dimers (CPDs) and 8-oxo-7,8-dihydro-2'-deoxyguanosine (8oxoG) by enhancing DNA repair. | nih.govplos.org |
| Human Volunteers | UV Radiation | Topical application prevented UV-induced immunosuppression. | dermnetnz.orgnih.gov |
| Human Keratinocytes | UV Radiation | Enhances repair of direct and oxidative DNA damage. | dermnetnz.org |
Gastroprotective Effects
Research into the gastroprotective effects has largely focused on nicorandil, a compound that is metabolized into this compound. hpra.ie These studies provide insight into the potential role of this metabolite in protecting the gastric mucosa from injury.
Protection Against Ulceration (Indomethacin and Alcohol-induced)
The extensive use of non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin (B1671933) and the consumption of alcohol are significant risk factors for the development of gastric ulcers. nih.govdeepdyve.com Preclinical studies have demonstrated that pretreatment with nicorandil offers substantial protection against gastric ulceration induced by these agents. nih.govdeepdyve.com
In a study investigating acute ulcer models, nicorandil pretreatment showed a high preventive index against both indomethacin-induced (89.8%) and alcohol-induced (77.7%) ulceration. nih.govdeepdyve.com Histological examination of the gastric mucosa confirmed that nicorandil helped prevent tissue necrosis, leukocyte infiltration, and tissue congestion associated with ulcer formation. nih.govdeepdyve.com Other research has also shown that nicorandil can dose-dependently inhibit the formation of gastric lesions induced by aspirin, another NSAID. jst.go.jp
Table 5: Protective Effect of Nicorandil Against Induced Gastric Ulcers
| Ulcer Inducing Agent | Animal Model | Key Finding | Reference(s) |
|---|---|---|---|
| Indomethacin | Not specified | 89.8% preventive index with nicorandil pretreatment. | nih.govdeepdyve.com |
| Alcohol | Not specified | 77.7% preventive index with nicorandil pretreatment. | nih.govdeepdyve.com |
| Aspirin | Rats | Dose-dependent inhibition of gastric lesion development. | jst.go.jp |
Mechanisms Involving Lipid Peroxidation and Inflammatory Mediators in Gastric Mucosa
The mechanisms underlying the gastroprotective effects of nicorandil, and by extension its metabolite this compound, involve the modulation of oxidative stress and inflammatory pathways in the gastric mucosa. Indomethacin and alcohol induce ulcers in part by increasing lipid peroxidation and elevating levels of inflammatory mediators. nih.govdeepdyve.com
Studies have revealed that both indomethacin and alcohol up-regulate gastric mucosal lipid peroxidation and increase the levels of tumor necrosis factor-alpha (TNF-α), a key inflammatory cytokine. nih.govdeepdyve.com Nicorandil pretreatment was found to counteract these effects by decreasing oxidative stress and down-regulating the ulcerogen-induced elevation of TNF-α. nih.govdeepdyve.com Furthermore, nicorandil helps to elevate levels of nitric oxide (NO), which is depleted by ulcer-inducing agents and plays a role in maintaining mucosal integrity and blood flow. nih.govdeepdyve.comdntb.gov.ua By reducing aggressive factors like lipid peroxides and inflammatory mediators while enhancing defensive factors like NO, this compound's precursor demonstrates a multifactorial gastroprotective action. jst.go.jp
Analgesic/Antinociceptive Properties
The investigation into the pain-relieving properties of this compound (NHN) has primarily occurred as part of the broader analysis of its parent compound, nicorandil. Research indicates that the antinociceptive (pain-blocking) effects observed with nicorandil are not mediated by its metabolites, including NHN or nicotinamide. nih.govresearchgate.net
In a study using a formaldehyde-induced pain model in mice, orally administered nicorandil was shown to inhibit the second phase of the nociceptive response, which is associated with inflammatory pain. nih.gov However, when equimolar doses of NHN or nicotinamide were administered, they did not produce the same effect. nih.gov This suggests that the analgesic activity of nicorandil is intrinsic to the parent molecule, likely related to its ability to open ATP-dependent potassium (K-ATP) channels and act as a nitric oxide (NO) donor, rather than a result of its conversion to NHN. nih.govresearchgate.net
Pharmacokinetic analysis from the same study showed that after oral administration of nicorandil, peak plasma concentrations of nicorandil occurred at 0.63 hours, while peak concentrations of its main metabolite, NHN, were observed much later, at 4 hours. nih.gov Despite being the primary metabolite, NHN did not demonstrate antinociceptive activity on its own in this model. nih.govufmg.br
| Study Focus | Animal Model | Compound(s) Tested | Key Finding | Citation |
| Antinociceptive Effects | Formaldehyde-induced pain in mice | Nicorandil, this compound (NHN), Nicotinamide | Nicorandil inhibited the inflammatory pain phase; NHN and nicotinamide did not show this effect. | nih.gov |
| Mechanism of Action | Formaldehyde-induced pain in mice | Nicorandil, ODQ (guanylyl cyclase inhibitor), Glibenclamide (K-ATP channel inhibitor) | Nicorandil's effect is partially mediated by the NO-cGMP pathway, but not K-ATP channels. The effect is not mediated by its metabolites. | nih.gov |
Potential in Metabolic Disorders (e.g., Insulin (B600854) Resistance)
The direct role of this compound in metabolic disorders such as insulin resistance is not well-defined in scientific literature. However, research into its parent compounds, nicotinamide and nicorandil, provides some context. Nicotinamide (a form of vitamin B3) has a complex and sometimes contradictory relationship with glucose metabolism. Some studies have shown that nicotinamide administration can decrease insulin sensitivity, suggesting it may induce insulin resistance. nih.gov Conversely, other research highlights its potential to protect pancreatic β-cells and prevent clinical disease in individuals at high risk for type 1 diabetes. nih.gov
The drug nicorandil, from which this compound is derived, has been shown to attenuate high glucose-induced insulin resistance in skeletal muscle cells. researchgate.net This effect was associated with the suppression of the protein kinase C/nicotinamide adenine dinucleotide phosphate (B84403) oxidase system. researchgate.net Furthermore, studies on N1-methylnicotinamide, another metabolite in the nicotinamide pathway, have demonstrated that it can improve hepatic insulin sensitivity by activating SIRT1. scienceopen.com
While this compound is a known metabolite of nicorandil, it is unclear if it contributes to the effects on insulin sensitivity observed with the parent drug. nih.gov The varied effects of related compounds like nicotinamide and N1-methylnicotinamide underscore the complexity of this metabolic pathway and the need for direct research on this compound's specific actions.
| Research Area | Compound(s) Studied | Model System | Key Findings | Citation |
| Insulin Sensitivity | Nicotinamide | Islet cell antibody-positive (ICA+) relatives of IDDM patients | Caused a 23.6% decrease in insulin sensitivity. | nih.gov |
| Insulin Resistance | Nicorandil | High glucose-exposed skeletal muscle cells (rats) | Attenuated high glucose-induced insulin resistance. | researchgate.net |
| Hepatic Insulin Sensitivity | N1-methylnicotinamide (MNAM) | Obese type 2 diabetic mice (ob/ob) | Improved insulin sensitivity and reduced hepatic glucose output via SIRT1 activation. | scienceopen.com |
| Glucose Metabolism | Nicotinamide | Subjects at risk for IDDM | Complicates interpretation of insulin secretion measurements due to induced insulin resistance. | nih.gov |
Anticancer Research and Chemoprevention
Research into the anticancer potential related to this compound has focused almost exclusively on its parent molecule, nicotinamide. These studies have explored its use as both an adjunct to cancer therapy and as a chemopreventive agent.
Adjunct to Radiotherapy
A significant area of clinical research has been the use of nicotinamide in combination with carbogen (B8564812) (a mixture of 98% oxygen and 2% carbon dioxide) to enhance the effectiveness of radiotherapy. nih.govchristie.nhs.uk This combination therapy, often referred to as ARCON (Accelerated Radiotherapy with Carbogen and Nicotinamide) or BCON, is designed to overcome the radioresistance of hypoxic (low-oxygen) tumors. nih.govchristie.nhs.uk Hypoxic cancer cells are known to be less susceptible to damage from radiation. christie.nhs.uk
| Trial/Study Focus | Cancer Type | Treatment Arms | Key Outcome | Citation |
| Phase III Clinical Trial | Laryngeal Cancer | Radiotherapy alone vs. ARCON (Accelerated Radiotherapy with Carbogen and Nicotinamide) | ARCON group showed significantly improved overall and disease-free survival. | nih.gov |
| Phase III Clinical Trial | Bladder Carcinoma | Radiotherapy alone vs. Radiotherapy with Carbogen and Nicotinamide (CON) | 3-year overall survival was 59% for RT + CON vs. 46% for RT alone. Risk of death was significantly lower with RT + CON. | nih.gov |
| Mechanism | Hypoxic Tumors | Nicotinamide + Carbogen | Nicotinamide increases tumor blood flow and carbogen breathing increases oxygen supply, together overcoming hypoxia-induced radioresistance. | nih.govchristie.nhs.uk |
Chemoprevention of Non-Melanoma Skin Cancers
Oral nicotinamide has emerged as a promising agent for the chemoprevention of non-melanoma skin cancers (NMSCs), such as basal cell carcinoma (BCC) and squamous cell carcinoma (SCC). nih.govnih.gov This is particularly relevant for high-risk individuals who have a history of these cancers. nih.gov
The primary mechanism of action is its role in cellular energy metabolism. nih.govoup.com Ultraviolet (UV) radiation from sun exposure damages DNA and depletes cellular energy stores (ATP), which can impair the DNA repair process. Nicotinamide, as a precursor to nicotinamide adenine dinucleotide (NAD+), helps replenish this cellular energy, thereby enhancing the efficiency of DNA repair. nih.govoup.com It also reduces the immunosuppressive effects of UV radiation. nih.govdermnetnz.org
A landmark Phase 3 randomized controlled trial, the ONTRAC (Oral Nicotinamide to Reduce Actinic Cancer) study, provided strong evidence for its efficacy. nih.govasco.org In this trial, high-risk patients taking oral nicotinamide had a 23% lower rate of new NMSCs compared to the placebo group over a 12-month period. nih.gov The study also showed a significant reduction in the number of precancerous lesions known as actinic keratoses. nih.govasco.org
| Trial/Study | Participants | Intervention | Key Findings | Citation |
| ONTRAC (Phase 3 RCT) | 386 high-risk patients (≥2 NMSCs in previous 5 years) | Nicotinamide 500mg twice daily vs. Placebo for 12 months | 23% lower rate of new non-melanoma skin cancers (NMSCs) in the nicotinamide group. Significant reduction in actinic keratoses. | nih.govasco.orgnih.gov |
| Mechanism Study | Human keratinocytes and ex vivo skin | Nicotinamide treatment post-UV exposure | Prevents UV-induced ATP depletion, enhances DNA repair, and reduces UV-induced immunosuppression. | nih.govoup.commskcc.org |
| Phase 2 RCT | Renal transplant recipients (immunosuppressed) | Nicotinamide vs. Placebo | Showed nonsignificant trends toward a reduction in new skin cancers and actinic keratoses. | sci-hub.se |
Structure Activity Relationship Sar Studies of N 2 Hydroxyethyl Nicotinamide and Its Analogs
Influence of the Hydroxyethyl (B10761427) Moiety on Biological Activity and Solubility
The defining feature of N-(2-Hydroxyethyl)nicotinamide is the hydroxyethyl group (-CH2CH2OH) attached to the amide nitrogen. This moiety plays a critical role in modulating the compound's physicochemical properties and biological interactions.
The introduction of the hydroxyethyl group, which contains a terminal hydroxyl (-OH) group, significantly enhances the molecule's polarity compared to its parent compound, nicotinamide (B372718). This increased polarity is recognized to improve its water solubility. smolecule.com Enhanced solubility is a crucial attribute for a biologically active compound, as it can influence its absorption, distribution, and formulation characteristics.
Furthermore, the hydroxyl group provides an additional site for hydrogen bonding. This capability can facilitate stronger or more specific interactions with biological targets such as enzymes and receptors, potentially leading to altered or enhanced biological activity. smolecule.comontosight.ai The hydroxyethyl substituent is a key feature that differentiates its pharmacological profile from that of simple nicotinamide. smolecule.com
Comparison of this compound with Nicotinamide (Niacinamide)
This compound is a direct derivative of nicotinamide (also known as niacinamide), a form of vitamin B3. ontosight.ai Nicotinamide is a fundamental molecule in cellular metabolism, serving as a precursor to the essential coenzyme nicotinamide adenine (B156593) dinucleotide (NAD+). nih.govbeilstein-journals.org NAD+ is a critical cofactor in countless redox reactions and a substrate for enzymes like sirtuins and poly(ADP-ribose) polymerases (PARPs) that are involved in cellular signaling, DNA repair, and gene regulation. nih.gov
The primary structural difference between the two compounds is the substitution on the amide group. While nicotinamide has an unsubstituted -NH2 group, this compound possesses an N-hydroxyethyl (-NHCH2CH2OH) group. This single modification leads to notable differences in their properties. As mentioned previously, the hydroxyethyl group enhances solubility. smolecule.com It also presents a reactive site—the terminal hydroxyl group—that can be further modified to create new analogs with distinct biological activities, a possibility not available with the amide protons of nicotinamide.
While both compounds share the core nicotinamide structure, which is important for interactions within NAD+ biosynthetic pathways, the side chain modification in this compound can lead to different metabolic fates and biological effects. smolecule.com
| Feature | This compound | Nicotinamide (Niacinamide) |
|---|---|---|
| Chemical Structure | Nicotinamide core with an N-(2-hydroxyethyl) substituent on the amide group. | Parent compound with an unsubstituted amide (-NH2) group. |
| Key Functional Group Difference | -NHCH2CH2OH | -NH2 |
| Solubility | Features a hydroxyethyl substituent that enhances its solubility. smolecule.com | Generally soluble in water, but the hydroxyethyl group on its analog increases polarity. |
| Role in Metabolism | Can participate in metabolic pathways related to nicotinamide. smolecule.com Serves as a precursor for synthetic derivatives like Nicorandil (B1678753). smolecule.comjst.go.jp | Well-established precursor for NAD+ synthesis and substrate for enzymes like NNMT. nih.gov |
Impact of Structural Modifications on Efficacy and Mechanisms of Action
Modifying the structure of this compound has been a key strategy in developing new therapeutic agents. These modifications can dramatically alter the compound's efficacy and introduce entirely new mechanisms of action.
One of the most significant examples of this is the development of the anti-anginal drug Nicorandil . Nicorandil is the nitrate (B79036) ester of this compound, formed by the esterification of the terminal hydroxyl group. jst.go.jpresearchgate.net This single chemical modification transforms a compound with little direct cardiovascular effect into a potent vasodilator. jst.go.jp
This compound, also known by the developmental code SG-86, was found to have minimal hypotensive or coronary vasodilating actions on its own. jst.go.jp However, its nitrated form, Nicorandil (SG-75), exhibits a dual mechanism of action:
Nitrate-like effect : The nitrate group can release nitric oxide (NO), which activates guanylate cyclase, leading to increased cyclic GMP (cGMP) and vasodilation. researchgate.net
KATP Channel Opening : It also functions as an ATP-sensitive potassium (KATP) channel opener, which causes hyperpolarization of the cell membrane in vascular smooth muscle, leading to relaxation and vasodilation. researchgate.net
This transformation underscores how a targeted structural modification can impart potent and specific pharmacological activity.
| Compound | Structural Feature | Observed Cardiovascular Activity | Primary Mechanism of Action |
|---|---|---|---|
| This compound (SG-86) | Terminal -OH group | Little to no hypotensive or coronary vasodilating action. jst.go.jp | Lacks the specific mechanisms of its nitrated derivative. |
| Nicorandil (SG-75) | Terminal -ONO2 group (Nitrate Ester) | Potent hypotensive and coronary vasodilating actions. jst.go.jp Used as an anti-anginal drug. researchgate.net | Dual mechanism: KATP channel opening and nitric oxide donation. researchgate.net |
Other structural modifications have also been explored. For instance, the introduction of a chloro group onto the pyridine (B92270) ring and a methyl group on the amide nitrogen, creating 2-Chloro-N-(2-hydroxyethyl)-N-methylnicotinamide , alters the molecule's steric and electronic properties. Such changes are known to affect how the compound binds to receptors, demonstrating that modifications to other parts of the molecule beyond the hydroxyethyl chain can also fine-tune its biological activity.
Pharmacokinetic and Pharmacodynamic Considerations for N 2 Hydroxyethyl Nicotinamide
Absorption, Distribution, Metabolism, and Excretion (ADME) Characteristicsjst.go.jpnih.gov
The ADME profile of N-(2-Hydroxyethyl)nicotinamide is characterized by its rapid formation from the parent drug, nicorandil (B1678753), followed by its distribution and subsequent elimination, primarily through urine.
Following oral administration of nicorandil (designated as SG-75 in some studies), the parent drug is rapidly absorbed. jst.go.jpnih.gov Both nicorandil and its denitrated metabolite, this compound (SG-86), appear in the blood. jst.go.jpnih.govresearchgate.net Studies in rats have shown that when nicorandil is administered intraduodenally, it is quickly absorbed and transferred in its unchanged form into the portal vein before undergoing metabolism. jst.go.jpnih.gov
The primary route of elimination for this compound is renal excretion. Research in rats demonstrated that within seven hours of oral administration of nicorandil, approximately 60% of the dose was recovered in the urine as this compound. jst.go.jpnih.govresearchgate.net Similarly, human studies following a single oral dose of 20 mg of nicorandil showed that the cumulative urinary excretion over 24 hours consisted of 6.8% to 17.3% of the dose as this compound, while the parent drug accounted for only 0.7% to 1.2%. hpra.iemedsafe.govt.nz
Table 1: Summary of ADME Characteristics for this compound
| ADME Parameter | Description | Key Findings | Citations |
|---|---|---|---|
| Absorption | Formed after the absorption of its parent drug, nicorandil. | Appears in the blood following oral administration of nicorandil. | jst.go.jp, nih.gov |
| Distribution | Distributed systemically via the bloodstream. | Found in plasma as early as 0.5 hours post-administration of nicorandil. | hpra.ie, medsafe.govt.nz |
| Metabolism | Primarily formed by the denitration of nicorandil. May undergo further metabolism via nicotinamide (B372718) pathways. | Denitration is the main pathway. Further reduction can lead to nicotinamide and nicotinic acid. | hpra.ie, medsafe.govt.nz, scispace.com |
| Excretion | Primarily excreted in the urine. | 6.8% to 17.3% of an oral nicorandil dose is excreted as this compound in urine within 24 hours. | hpra.ie, medsafe.govt.nz |
This compound is unequivocally identified as the principal metabolite of nicorandil, frequently referred to in literature as SG-86. jst.go.jpnih.gov The primary metabolic pathway responsible for its formation is the denitration of the nicorandil molecule. hpra.iemedsafe.govt.nzscispace.com This biotransformation effectively removes the nitrate (B79036) ester group, resulting in the formation of the pharmacologically less potent this compound. jst.go.jpnih.gov
Beyond its formation from nicorandil, this compound itself can be subject to further metabolic processes. One such pathway involves the reduction of the alkyl chain, which leads to the formation of nicotinamide and nicotinic acid. scispace.com As a nicotinamide derivative, it may also enter the nicotinamide adenine (B156593) dinucleotide (NAD) biosynthetic pathways, serving as a precursor for various essential coenzymes and signaling molecules. smolecule.com
The conversion of nicorandil to this compound is a denitration reaction, a common metabolic process for organic nitrates. While the specific enzymes catalyzing this initial step are not extensively detailed in the provided sources, the subsequent metabolism of this compound likely involves several enzymatic pathways common to nicotinamide metabolism. smolecule.com
As a nicotinamide analog, it can participate in the NAD salvage pathway. smolecule.com This involves enzymes such as nicotinamide mononucleotide adenylyltransferases (NMNAT), which are critical in the synthesis of NAD from its precursors. smolecule.com Furthermore, enzymes like nicotinamide N-methyltransferase could be involved in its transformation, leading to various other metabolites. smolecule.com The enzymatic processes for NAD(P)-coupled reactions are fundamental in biochemistry, involving the transfer of a hydride ion to or from the nicotinamide ring. nih.govtum.de
Bioavailability and Systemic Exposurehpra.iemedsafe.govt.nz
The systemic exposure to this compound is a direct consequence of the administration and metabolism of nicorandil. Following a single oral dose of 20 mg of nicorandil in healthy adult volunteers, the metabolite was detected in the plasma as early as 0.5 hours after administration. hpra.iemedsafe.govt.nz
The plasma concentration of this compound reached its peak approximately 2 hours post-dose and was almost entirely cleared from the plasma within 8 hours. hpra.iemedsafe.govt.nz This indicates a relatively rapid formation and elimination profile for the metabolite. The data underscores that a significant portion of the orally administered nicorandil is converted to this compound, which then becomes systemically available before being excreted.
Table 2: Pharmacokinetic Parameters of this compound after a Single 20 mg Oral Dose of Nicorandil in Healthy Volunteers
| Parameter | Value | Description | Citations |
|---|---|---|---|
| Time to first appearance in plasma | ~0.5 hours | The earliest time point at which the metabolite was detected in the blood. | hpra.ie, medsafe.govt.nz |
| Time to peak plasma concentration (Tmax) | ~2 hours | The time taken to reach the maximum concentration in the blood. | hpra.ie, medsafe.govt.nz |
| Elimination from plasma | ~8 hours | The approximate time until the metabolite was almost completely cleared from the plasma. | hpra.ie, medsafe.govt.nz |
Future Research Directions and Unanswered Questions Regarding N 2 Hydroxyethyl Nicotinamide
Elucidation of Specific Molecular Targets
A primary challenge in understanding N-(2-Hydroxyethyl)nicotinamide is the ambiguity surrounding its direct molecular interactions. The compound is known to be involved in various biological processes, but it is often unclear whether it acts directly on a cellular target or functions primarily as a precursor for other bioactive molecules. smolecule.com Its structural similarity to nicotinamide (B372718), a key component of the coenzyme NAD+, suggests that its effects could be linked to cellular metabolism and energy homeostasis pathways. medchemexpress.comdrugbank.comnih.gov
The nitrate (B79036) ester of this compound, known as nicorandil (B1678753), is a well-characterized ATP-sensitive potassium (KATP) channel opener. researchgate.netnih.govplos.org A crucial unanswered question is whether this compound itself, the denitrated metabolite of nicorandil, retains any activity at these channels or interacts with other ion channels or receptors. nih.gov Research has shown that while nicorandil possesses potent coronary vasodilating actions, its main metabolite, this compound (referred to in studies as SG-86), has minimal direct effect on the cardiovascular system. nih.gov
Future research must, therefore, focus on identifying and validating specific molecular binding partners for this compound. Methodologies such as affinity chromatography, surface plasmon resonance, and comprehensive receptor binding assays against a panel of known cellular targets could reveal direct interactions. These studies would help to clarify whether the observed biological effects, such as potential neuroprotective or anti-inflammatory properties, are initiated by the compound directly binding to a specific protein or are the result of its metabolic conversion. smolecule.com
Differentiation of Intrinsic Compound Activity versus Metabolite-Mediated Effects
Distinguishing the direct bioactivity of this compound from the effects of its subsequent metabolites is a significant hurdle. The compound serves as a precursor in the nicotinamide adenine (B156593) dinucleotide (NAD+) biosynthesis pathway, where it can be converted into various metabolites that have their own distinct cellular effects. smolecule.commedchemexpress.com For instance, NAD+ and its reduced form, NADH, are fundamental regulators of cellular energy metabolism and are involved in countless enzymatic reactions. drugbank.commdpi.com Nicotinamide itself is an inhibitor of sirtuin 1 (SIRT1), a NAD+-dependent deacetylase that regulates numerous cellular processes, including stress responses and metabolism. medchemexpress.comiomcworld.org
A key research goal is to dissect which observed effects are attributable to the parent compound and which are mediated by its metabolic products. Studies on nicorandil have shown it is metabolized into this compound (SG-86), which is then excreted. nih.gov While SG-86 itself shows little vasodilatory activity compared to its parent drug, its downstream metabolic fate and the potential bioactivity of further metabolites are not fully understood. nih.gov
To address this, future studies could employ several strategies. The use of isotope-labeled versions of the compound, such as this compound-d4, would allow researchers to trace its metabolic fate and quantify the formation of downstream products. medchemexpress.commedchemexpress.com Comparing the biological effects of this compound in cell lines with differing metabolic capacities or using specific metabolic inhibitors (e.g., cytochrome P450 inhibitors) could help isolate its intrinsic activity. nih.gov Furthermore, directly comparing the effects of this compound with those of its known metabolites, such as nicotinamide and N-methylnicotinamide, in the same experimental systems would provide crucial insights into their respective contributions. annualreviews.org
Further Investigation into Cell-to-Cell Modulation
The potential for this compound and its metabolites to act as signaling molecules that modulate communication between cells is a compelling area for future research. This paracrine signaling is critical in coordinating tissue-level responses to physiological and pathological stimuli. smolecule.com Metabolites generated from this compound within one cell could be released into the extracellular space and influence the behavior of neighboring cells.
For example, the metabolic network involving NAD+ is central to cellular function, and intermediates in its synthesis can act as signaling molecules. nih.govmdpi.com Studies on nicorandil have suggested it may have neuroprotective effects by promoting synaptogenesis, the formation of synapses between neurons. nih.govplos.org It is plausible that its metabolite, this compound, or subsequent products could contribute to this cell-to-cell communication within the nervous system. The potential for this compound to influence inflammatory processes also points towards a role in modulating cellular crosstalk within the immune system. smolecule.com
Future investigations should utilize advanced cell culture models, such as co-culture systems, to study how the metabolism of this compound in one cell type affects adjacent, different cell types. Techniques like live-cell imaging with fluorescent biosensors for NAD+ or other relevant metabolites could visualize the spatial and temporal dynamics of these signaling molecules as they move between cells. academie-sciences.fr Analyzing the secretome of cells treated with this compound could identify the specific secreted factors responsible for mediating these paracrine effects.
Q & A
Basic: What are the key physicochemical properties of N-(2-Hydroxyethyl)nicotinamide relevant to experimental design?
Answer:
this compound (CAS 6265-73-2) is a pyridine derivative with the molecular formula C₈H₁₀N₂O₂ and a molecular weight of 166.18 g/mol. Key properties include:
- Solubility : 389 g/L in water at 25°C, making it highly suitable for aqueous-based assays .
- Melting Point : 92°C, requiring careful temperature control during solid-phase synthesis .
- Boiling Point : 442.8°C at 760 mmHg, indicating stability under high-temperature conditions .
- LogP : 0.194, suggesting moderate hydrophilicity, which impacts partitioning in chromatographic methods .
Methodological Consideration : For solubility-dependent experiments (e.g., dissolution kinetics), use gravimetric analysis or UV-Vis spectroscopy to validate batch-specific solubility.
Basic: What safety precautions are necessary when handling this compound?
Answer:
Safety protocols derived from SDS data include:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to prevent inhalation of aerosols or vapors, as the compound may cause respiratory irritation .
- Storage : Store in sealed containers at room temperature in dry, ventilated areas to avoid moisture absorption .
- Waste Disposal : Segregate waste and consult institutional guidelines for hazardous organic compound disposal .
Critical Note : Always conduct a risk assessment using updated SDS before experimental work.
Basic: How can researchers ensure accurate solubility measurements for this compound?
Answer:
Accurate solubility determination requires:
Standardization : Use HPLC-grade water and controlled temperature (25°C ± 0.5°C) to replicate reported conditions .
Saturation Method : Add excess compound to solvent, stir for 24 hours, and filter (0.22 µm membrane) to isolate the saturated solution .
Quantification : Employ UV-Vis spectroscopy (λmax ~260 nm) or gravimetric analysis after lyophilization.
Data Validation : Cross-check results with literature values (e.g., 389 g/L at 25°C) to identify batch-specific variations .
Advanced: How can researchers resolve discrepancies in reported pharmacological effects of this compound?
Answer:
Discrepancies (e.g., conflicting mechanism-of-action data) can arise from:
- Experimental Variability : Differences in cell lines, animal models, or dosing regimens. For example, antianginal effects (SG-75) were observed in cardiovascular models but lack mechanistic clarity .
- Methodological Strategies :
Case Study : Re-evaluate pharmacokinetic parameters (e.g., bioavailability) using LC-MS/MS to correlate exposure with observed effects .
Advanced: What analytical techniques are recommended for identifying and quantifying impurities like Nicorandil Impurity B?
Answer:
Nicorandil Impurity B (a common byproduct) can be characterized using:
- HPLC-MS : Reverse-phase C18 columns with ESI-MS detection to separate and identify impurities (m/z 167.1 for parent ion) .
- NMR Spectroscopy : ¹H/¹³C NMR to confirm structural anomalies (e.g., residual hydroxyl groups) .
- Threshold Limits : Follow ICH Q3A guidelines, setting impurity thresholds ≤0.15% for preclinical studies .
Best Practice : Use certified reference standards (e.g., ACI 141611) for calibration .
Advanced: What strategies optimize the synthesis of this compound to improve yield and purity?
Answer:
Synthetic optimization involves:
- Reagent Selection : Use nicotinoyl chloride and 2-aminoethanol in anhydrous DMF to minimize hydrolysis .
- Temperature Control : Maintain 0–5°C during coupling to suppress side reactions.
- Purification : Employ recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate eluent) .
- Yield Monitoring : Track via TLC (Rf ~0.3 in 1:1 ethyl acetate:hexane) and optimize stoichiometry (1:1.2 molar ratio).
Quality Control : Validate purity (>99%) via HPLC (retention time ~6.2 min) and elemental analysis .
Advanced: How should researchers document experimental protocols for reproducibility in studies involving this compound?
Answer:
Adopt the following practices:
- Detailed Metadata : Report solvent batches, equipment calibration, and ambient conditions (e.g., humidity) .
- Electronic Lab Notebooks (ELNs) : Use platforms like Chemotion ELN to archive raw data and protocols .
- RRIDs : Assign Research Resource Identifiers for chemicals (e.g., CAS 6265-73-2) to ensure traceability .
Example : Include step-by-step synthesis protocols with troubleshooting notes (e.g., gelation during coupling).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
